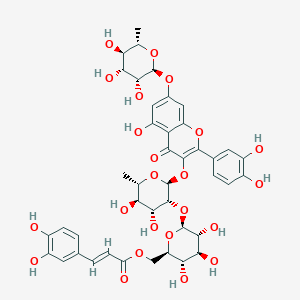

Sarmenoside III

Description

Properties

Molecular Formula |

C42H46O23 |

|---|---|

Molecular Weight |

918.8 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C42H46O23/c1-14-28(49)32(53)35(56)40(59-14)61-18-11-23(47)27-24(12-18)62-37(17-5-7-20(44)22(46)10-17)38(31(27)52)64-42-39(34(55)29(50)15(2)60-42)65-41-36(57)33(54)30(51)25(63-41)13-58-26(48)8-4-16-3-6-19(43)21(45)9-16/h3-12,14-15,25,28-30,32-36,39-47,49-51,53-57H,13H2,1-2H3/b8-4+/t14-,15-,25+,28-,29-,30+,32+,33-,34+,35+,36+,39+,40-,41-,42-/m0/s1 |

InChI Key |

MEQZSNYKOKZIGH-XTYPXWDISA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Sarmenoside III: A Technical Guide to its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarmenoside III, a flavonol glycoside, has garnered interest within the scientific community for its potential therapeutic properties, notably its hepatoprotective and anti-inflammatory activities. This technical guide provides a comprehensive overview of the natural sources, detailed isolation protocols, and current understanding of the biological significance of this compound. Quantitative data from existing literature is summarized, and experimental methodologies are detailed to facilitate further research and development. Furthermore, this document presents a proposed signaling pathway for its anti-inflammatory effects, offering a basis for future mechanistic studies.

Natural Sources of this compound

The primary natural source of this compound identified in the literature is the plant Sedum sarmentosum Bunge, a perennial succulent belonging to the Crassulaceae family.[1][2][3] This plant is traditionally used in Chinese medicine for the treatment of various ailments, including hepatitis. While other flavonoids and bioactive compounds are present in Sedum sarmentosum, this compound is a notable constituent with demonstrated biological activity.

Isolation and Purification of this compound

The isolation of this compound from Sedum sarmentosum involves a multi-step process combining extraction and chromatographic techniques. While a definitive, standardized protocol with precise yield and purity is not extensively detailed in a single source, a composite methodology can be derived from general flavonoid isolation procedures and specific studies on Sedum species.

Table 1: Quantitative Data for Flavonoid Analysis in Sedum sarmentosum

| Compound | Concentration Range (µg/g) in different batches | Analytical Method | Reference |

| Kaempferol | 0.35 - 12.45 | UHPLC-MS/MS | [4] |

| Quercetin | 0.21 - 5.89 | UHPLC-MS/MS | [4] |

| Isorhamnetin | 1.12 - 35.67 | UHPLC-MS/MS | [4] |

| Luteolin | 0.08 - 2.11 | UHPLC-MS/MS | [4] |

| Apigenin | 0.05 - 1.54 | UHPLC-MS/MS | [4] |

| Kaempferol-3-O-rutinoside | 10.23 - 154.32 | UHPLC-MS/MS | [4] |

| Rutin | 5.87 - 98.76 | UHPLC-MS/MS | [4] |

| Isorhamnetin-3-O-glucoside | 2.54 - 76.43 | UHPLC-MS/MS | [4] |

Experimental Protocol: Isolation and Purification of this compound

This protocol is a synthesized methodology based on established techniques for flavonoid glycoside isolation from plant materials.

1. Plant Material and Extraction:

-

Starting Material: Dried and powdered whole plant of Sedum sarmentosum.

-

Extraction Solvent: 70% Ethanol.

-

Procedure:

-

Macerate the powdered plant material in 70% ethanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

2. Fractionation:

-

Procedure:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Monitor the fractions for the presence of flavonoids using thin-layer chromatography (TLC). This compound, being a glycoside, is expected to be enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

3. Chromatographic Purification:

-

Column Chromatography:

-

Stationary Phase: Silica gel or macroporous resin (e.g., D101).

-

Mobile Phase: A gradient of chloroform-methanol or ethyl acetate-methanol-water.

-

Procedure:

-

Apply the enriched flavonoid fraction to the column.

-

Elute with the solvent gradient, collecting fractions.

-

Monitor the fractions by TLC, pooling those containing the compound of interest.

-

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol-water or acetonitrile-water, often with a small percentage of formic acid or acetic acid to improve peak shape.

-

Detection: UV detector at a wavelength suitable for flavonoids (e.g., 254 nm or 365 nm).

-

Procedure:

-

Dissolve the partially purified fraction in the mobile phase.

-

Inject onto the prep-HPLC system and collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain the purified compound.

-

-

4. Structure Elucidation:

-

The structure of the isolated compound should be confirmed using spectroscopic methods such as:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To elucidate the detailed chemical structure.

-

Biological Significance and Signaling Pathways

This compound has demonstrated notable hepatoprotective and anti-inflammatory activities.

Hepatoprotective Activity:

Studies have shown that this compound exhibits protective effects against liver injury.[1] The proposed mechanism for this activity is linked to its antioxidant properties, which help in mitigating oxidative stress, a key factor in many liver pathologies.

Anti-inflammatory Activity and Proposed Signaling Pathway:

The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While direct studies on this compound are limited, based on the known mechanisms of similar flavonol glycosides, it is hypothesized that this compound exerts its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Proposed Anti-inflammatory Signaling Pathway of this compound

Caption: Proposed mechanism of anti-inflammatory action of this compound.

This diagram illustrates the putative mechanism where this compound may inhibit the activation of IKK and MAPK, thereby preventing the nuclear translocation of transcription factors like NF-κB and AP-1. This, in turn, would suppress the expression of pro-inflammatory genes.

Conclusion and Future Directions

This compound, a flavonol glycoside from Sedum sarmentosum, presents a promising lead for the development of new therapeutic agents, particularly for liver diseases and inflammatory conditions. This guide provides a foundational understanding of its natural sourcing and isolation. However, significant research gaps remain. Future work should focus on:

-

Standardization of Isolation Protocols: Developing a robust and reproducible protocol for the high-yield, high-purity isolation of this compound.

-

Quantitative Analysis: Accurately quantifying the content of this compound in Sedum sarmentosum from different geographical locations and under various growth conditions.

-

Mechanistic Studies: Elucidating the precise molecular mechanisms underlying the hepatoprotective and anti-inflammatory activities of pure this compound, including direct validation of its effects on the NF-κB and MAPK signaling pathways.

-

Pharmacokinetic and Toxicological Studies: Evaluating the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to assess its drug-like properties.

Addressing these areas will be crucial for translating the therapeutic potential of this compound into clinical applications.

References

An In-depth Technical Guide to the Adenosine A2A Receptor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the adenosine A2A receptor (A2AR), a key G protein-coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes. This document details the receptor's signaling pathways, provides in-depth experimental protocols for its study, and presents quantitative data for a variety of ligands to aid in drug discovery and development efforts.

Introduction to the Adenosine A2A Receptor

The adenosine A2A receptor is a member of the P1 class of purinergic receptors and belongs to the GPCR superfamily[1]. It is activated by the endogenous nucleoside adenosine and plays crucial roles in the central nervous system, the cardiovascular system, and the immune system[1][2]. In the brain, A2ARs are particularly abundant in the striatum, where they modulate dopaminergic neurotransmission, making them a significant target for neurodegenerative disorders like Parkinson's disease[3][4][5]. In the periphery, A2AR activation is involved in vasodilation and the regulation of inflammation[6].

Structurally, the A2AR consists of seven transmembrane helices, and its activation by agonists leads to a conformational change that facilitates coupling to the stimulatory G protein, Gs[7]. This interaction initiates a cascade of intracellular signaling events, primarily through the adenylylyl cyclase pathway[7]. The receptor can also form heterodimers with other GPCRs, such as the dopamine D2 receptor (D2R), which adds another layer of complexity to its signaling and pharmacology[7].

Signaling Pathways

The canonical signaling pathway for the A2A receptor involves its coupling to the Gs alpha subunit of the heterotrimeric G-protein[8]. This interaction stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP)[8]. The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB)[8].

Furthermore, the A2A receptor is known to form functional heteromers with other receptors, most notably the dopamine D2 receptor. This interaction is of significant interest in the context of Parkinson's disease, as the activation of A2AR can antagonize D2R signaling.

Quantitative Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of selected agonists and antagonists for the human adenosine A2A receptor. This data is crucial for comparing the pharmacological profiles of different compounds and for guiding drug development efforts.

Table 1: Binding Affinities (Ki) of A2A Receptor Antagonists

| Compound | Ki (nM) | Radioligand | Cell Line | Reference |

| ZM241385 | 0.4 - 2.04 | [3H]ZM241385 | HEK293 | [9] |

| Istradefylline (KW-6002) | 2.2 - 23.0 | [3H]CGS21680 | Rat Striatum | [8] |

| Preladenant | 0.884 | Not Specified | Not Specified | |

| ST1535 | 22.8 | [3H]CGS21680 | Rat Striatum | [8] |

| Caffeine | 10,700 | Not Specified | Not Specified | [10] |

| Theophylline | 6,700 | Not Specified | Not Specified | [10] |

Table 2: Functional Potencies (EC50/IC50) of A2A Receptor Ligands

| Compound | Assay Type | EC50/IC50 (nM) | Cell Line | Reference |

| NECA (Agonist) | cAMP Accumulation | 1.4 - 27.5 | HEK293 / CHO | [6][11] |

| CGS21680 (Agonist) | cAMP Accumulation | 12.8 - 100 | CHO / HEK293 | [12] |

| Adenosine (Agonist) | cAMP Accumulation | ~1800 | Not Specified | [6] |

| Regadenoson (Agonist) | cAMP Accumulation | 290 - 1700 | Not Specified | [6] |

| ZM241385 (Antagonist) | cAMP Inhibition | IC50 ~2 | HEK293 | |

| Istradefylline (Antagonist) | cAMP Inhibition | IC50 ~20 | Not Specified |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the adenosine A2A receptor and its ligands.

Radioligand Binding Assay (Filtration Method)

This assay measures the affinity of a ligand for the A2A receptor by quantifying its ability to displace a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing the human A2A receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2.

-

Radioligand: [3H]ZM241385 (antagonist) or [3H]CGS21680 (agonist).

-

Non-specific binding control: 10 µM ZM241385 or 50 µM NECA.

-

Glass fiber filters (GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation: Culture HEK293-A2AR cells to confluency. Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 1,000 x g to remove nuclei and cellular debris. Centrifuge the supernatant at 20,000 x g to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a BCA assay.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of varying concentrations of the test compound (dissolved in assay buffer).

-

50 µL of radioligand at a fixed concentration (e.g., 1-15 nM [3H]ZM241385).

-

50 µL of the membrane preparation (typically 20 µg of protein).

-

-

Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay (HTRF)

This assay measures the functional activity of A2A receptor ligands by quantifying changes in intracellular cyclic AMP (cAMP) levels using Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

-

HEK293 cells stably expressing the human A2A receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

-

Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

-

384-well low-volume plates.

Procedure:

-

Cell Preparation: Culture HEK293-A2AR cells and seed them into a 384-well plate (e.g., 2,500 cells/well) in 5 µL of culture medium. Incubate overnight.

-

Agonist Assay:

-

Prepare serial dilutions of the agonist in stimulation buffer containing a PDE inhibitor.

-

Add 5 µL of the agonist dilutions to the cells.

-

Incubate for 30 minutes at room temperature.

-

-

Antagonist Assay:

-

Prepare serial dilutions of the antagonist in stimulation buffer with a PDE inhibitor.

-

Add 5 µL of the antagonist dilutions to the cells and pre-incubate for 15-30 minutes.

-

Add 5 µL of an A2AR agonist at its EC80 concentration.

-

Incubate for 30 minutes at room temperature.

-

-

Detection:

-

Add 5 µL of cAMP-d2 conjugate to each well.

-

Add 5 µL of anti-cAMP cryptate antibody to each well.

-

Incubate for 60 minutes at room temperature.

-

-

Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the 665/620 nm ratio and normalize the data. For agonist assays, plot the response against the log concentration to determine the EC50. For antagonist assays, plot the inhibition against the log concentration to determine the IC50.

Co-Immunoprecipitation (Co-IP) for A2A-D2 Receptor Heteromerization

This technique is used to demonstrate the physical interaction between the A2A and D2 receptors in cells.

Materials:

-

HEK293 cells co-transfected with epitope-tagged A2A and D2 receptors (e.g., A2A-HA and D2-FLAG).

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease inhibitors).

-

Antibody against one of the epitope tags (e.g., anti-HA antibody).

-

Protein A/G agarose beads.

-

Wash buffer (lysis buffer with lower detergent concentration).

-

SDS-PAGE sample buffer.

-

Antibody against the other epitope tag for Western blotting (e.g., anti-FLAG antibody).

Procedure:

-

Cell Lysis: Lyse the co-transfected cells in ice-cold Co-IP lysis buffer.

-

Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with Protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-HA) overnight at 4°C with gentle rotation.

-

Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the proteins.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with the antibody against the co-immunoprecipitated protein (e.g., anti-FLAG).

Bioluminescence Resonance Energy Transfer (BRET) Assay for Receptor Dimerization

BRET is a powerful technique to study protein-protein interactions in living cells. For A2A-D2 heteromerization, one receptor is fused to a Renilla luciferase (Rluc) donor and the other to a yellow fluorescent protein (YFP) acceptor.

Materials:

-

HEK293 cells.

-

Expression vectors for A2A-Rluc and D2-YFP.

-

Transfection reagent.

-

BRET substrate (e.g., Coelenterazine h).

-

White, clear-bottom 96-well plates.

Procedure:

-

Transfection: Co-transfect HEK293 cells with the A2A-Rluc and D2-YFP constructs. For saturation assays, transfect a constant amount of the donor construct with increasing amounts of the acceptor construct.

-

Cell Seeding: 24 hours post-transfection, seed the cells into 96-well plates.

-

Assay: 48 hours post-transfection, wash the cells and add the BRET substrate.

-

Measurement: Immediately measure the luminescence at two wavelengths using a BRET-compatible plate reader: one for the Rluc emission (e.g., ~480 nm) and one for the YFP emission (e.g., ~530 nm).

-

Data Analysis: Calculate the BRET ratio (emission at 530 nm / emission at 480 nm). For saturation assays, plot the BRET ratio against the ratio of YFP/Rluc expression (fluorescence/luminescence). A hyperbolic curve is indicative of a specific interaction.

Conclusion

The adenosine A2A receptor remains a compelling target for therapeutic intervention in a variety of diseases. A thorough understanding of its signaling pathways, coupled with robust and reproducible experimental methodologies, is essential for the successful discovery and development of novel A2AR-targeted drugs. This guide provides a foundational framework of technical information to support researchers in this endeavor.

References

- 1. BRET Analysis of GPCR Dimers in Neurons and Non-Neuronal Cells: Evidence for Inactive, Agonist, and Constitutive Conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hek293.com [hek293.com]

- 3. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 5. static.igem.org [static.igem.org]

- 6. researchgate.net [researchgate.net]

- 7. revvity.com [revvity.com]

- 8. Detection of Interaction Between Toll-Like Receptors and Other Transmembrane Proteins by Co-immunoprecipitation Assay | Springer Nature Experiments [experiments.springernature.com]

- 9. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sfera.unife.it [sfera.unife.it]

- 11. youtube.com [youtube.com]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Biological Activity of Sarmenoside III

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarmenoside III, a flavonol glycoside isolated from the plant Sedum sarmentosum, has demonstrated notable hepatoprotective activity. This technical guide provides a comprehensive overview of the biological effects of this compound, with a focus on its potential therapeutic applications in liver disease. This document summarizes the available quantitative data, details the experimental methodologies used to assess its activity, and illustrates the implicated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction

Sedum sarmentosum, a traditional Chinese medicine, has a long history of use for various ailments, including hepatitis. Modern phytochemical investigations have led to the isolation and characterization of several bioactive compounds from this plant, among them the flavonol glycoside this compound. Preliminary studies have identified this compound as a potent agent for protecting liver cells from toxic injury, suggesting its potential as a lead compound for the development of new hepatoprotective drugs. This guide will delve into the scientific evidence supporting the biological activity of this compound.

Hepatoprotective Activity of this compound

The primary biological activity attributed to this compound is its ability to protect liver cells from damage. This has been evaluated using in vitro models of hepatotoxicity.

Quantitative Data

The hepatoprotective effects of this compound have been quantified in studies utilizing primary cultured mouse hepatocytes exposed to D-galactosamine (D-GalN), a well-established hepatotoxin. The following table summarizes the key findings from the pivotal study by Zhang et al. (2007).

| Compound | Concentration | Inhibition of D-Galactosamine-induced Cytotoxicity (%) | IC50 (µM) |

| This compound | 10 µM | 45.2 | 21.2 |

| 30 µM | 68.5 | ||

| 100 µM | 89.1 | ||

| Silybin (Positive Control) | 10 µM | 35.8 | 28.9 |

| 30 µM | 55.4 | ||

| 100 µM | 78.2 |

Data extracted from Zhang, Y., Morikawa, T., Nakamura, S., Ninomiya, K., Matsuda, H., Muraoka, O., & Yoshikawa, M. (2007). Bioactive Constituents from Chinese Natural Medicines. XXV. New flavonol bisdesmosides, sarmenosides I, II, III, and IV, with hepatoprotectiveactivity from Sedum sarmentosum (Crassulaceae). Heterocycles, 71(7), 1565-1576.

Experimental Protocols

A detailed understanding of the experimental methods is crucial for the interpretation and replication of the scientific findings.

In Vitro Hepatoprotective Activity Assay

The protective effect of this compound against D-galactosamine (D-GalN)-induced cytotoxicity in primary cultured mouse hepatocytes is a key indicator of its hepatoprotective potential.

Objective: To determine the ability of this compound to prevent cell death in hepatocytes challenged with the hepatotoxin D-galactosamine.

Methodology:

-

Hepatocyte Isolation and Culture:

-

Primary hepatocytes are isolated from the livers of male mice using a collagenase perfusion method.

-

Isolated hepatocytes are suspended in Williams' Medium E supplemented with fetal bovine serum, insulin, and antibiotics.

-

The cells are seeded in collagen-coated multi-well plates and incubated to allow for attachment.

-

-

Compound Treatment:

-

After cell attachment, the culture medium is replaced with fresh medium containing various concentrations of this compound or the positive control, silybin.

-

The cells are pre-incubated with the test compounds for a specified period.

-

-

Induction of Cytotoxicity:

-

D-galactosamine (D-GalN) is added to the culture medium to a final concentration known to induce significant cell death.

-

Control wells receive either the vehicle (solvent for the compounds) or D-GalN alone.

-

-

Assessment of Cell Viability:

-

After a designated incubation period with D-GalN, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

-

Data Analysis:

-

The percentage of cytoprotection is calculated by comparing the absorbance of the compound-treated, D-GalN-exposed cells to the control cells (with and without D-GalN).

-

The IC50 value, the concentration of the compound that provides 50% protection against D-GalN-induced cytotoxicity, is determined from the dose-response curve.

-

In-depth Technical Guide: A Hypothesis on the Mechanism of Action of Sarmenoside III

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Sarmenoside III, a flavonol glycoside isolated from Sedum sarmentosum, has been identified as a compound with potential hepatoprotective properties. This document aims to synthesize the currently available, albeit limited, information to propose a hypothesized mechanism of action for this compound. Due to the nascent stage of research on this specific compound, this guide will draw upon the known activities of structurally similar flavonol glycosides to build a theoretical framework. The primary source identifying the hepatoprotective activity of this compound is a study by Zhang et al., though detailed mechanistic data from this publication is not widely accessible. This whitepaper will, therefore, focus on a plausible hypothesis to stimulate further investigation.

Introduction to this compound

This compound is a flavonol bisdesmoside, a class of compounds known for their antioxidant and anti-inflammatory activities. Its discovery from Sedum sarmentosum, a plant with a history of use in traditional medicine for liver ailments, provides a strong rationale for investigating its hepatoprotective potential. The fundamental chemical structure of this compound is provided by its CAS Number: 947409-91-8, and its molecular formula is C42H46O23.

Hypothesized Mechanism of Action

Based on the activities of other flavonol glycosides, the hepatoprotective effect of this compound is likely multifactorial, involving the modulation of several key signaling pathways related to oxidative stress, inflammation, and apoptosis.

Antioxidant Activity

A primary driver of liver injury is oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system. Flavonol glycosides are potent antioxidants.

Hypothesis: this compound likely mitigates oxidative stress through two main mechanisms:

-

Direct ROS Scavenging: The polyphenolic structure of this compound allows it to directly neutralize free radicals.

-

Upregulation of Endogenous Antioxidant Enzymes: It may activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes.

Diagram: Hypothesized Nrf2 Activation by this compound

Caption: Hypothesized activation of the Nrf2 pathway by this compound.

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many liver diseases. Pro-inflammatory cytokines, such as TNF-α and IL-6, play a crucial role in the progression of liver damage.

Hypothesis: this compound may exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes.

Diagram: Hypothesized NF-κB Inhibition by this compound

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Proposed Experimental Protocols for Hypothesis Validation

To validate the hypothesized mechanisms of action of this compound, a series of in vitro and in vivo experiments are proposed.

In Vitro Studies

-

Cell Line: Human hepatocyte cell lines (e.g., HepG2, Huh7) or primary human hepatocytes.

-

Induction of Hepatotoxicity: Treatment with a known hepatotoxin such as carbon tetrachloride (CCl4), acetaminophen (APAP), or hydrogen peroxide (H2O2).

-

Experimental Groups:

-

Control (vehicle)

-

Hepatotoxin alone

-

This compound + Hepatotoxin (various concentrations)

-

This compound alone

-

Table 1: Proposed In Vitro Experimental Assays

| Parameter Assessed | Method | Rationale |

| Cell Viability | MTT or LDH assay | To quantify the protective effect of this compound against toxin-induced cell death. |

| Intracellular ROS Levels | DCFH-DA staining | To measure the antioxidant capacity of this compound. |

| Nrf2 Activation | Western blot for Nrf2 (nuclear and cytoplasmic fractions), qPCR for Nrf2 target genes (e.g., HO-1, NQO1). | To determine if this compound activates the Nrf2 pathway. |

| NF-κB Activation | Western blot for p-IκBα and nuclear NF-κB p65, ELISA for pro-inflammatory cytokines (TNF-α, IL-6). | To assess the anti-inflammatory effects of this compound. |

Diagram: In Vitro Experimental Workflow

Caption: Proposed workflow for in vitro validation experiments.

Conclusion and Future Directions

The proposed mechanism of action for this compound, centered around the modulation of the Nrf2 and NF-κB signaling pathways, provides a solid foundation for future research. The hepatoprotective activity reported for this compound is promising, but rigorous experimental validation is required. Future studies should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy and safety in preclinical animal models of liver disease. The development of this natural product as a potential therapeutic agent will depend on a thorough understanding of its pharmacological properties.

An In-depth Technical Guide to the Physicochemical Properties and Biological Activities of Sarmenoside III

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarmenoside III, a flavonol glycoside isolated from Sedum sarmentosum, has demonstrated notable hepatoprotective activities. This technical guide provides a comprehensive overview of its physicochemical properties, and putative biological mechanisms. This document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a complex flavonol glycoside. While some of its physicochemical properties are documented, others are inferred based on the analysis of its constituent moieties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Reference |

| Molecular Formula | C₄₂H₄₆O₂₃ | [1][2][3][4] |

| Molecular Weight | 918.80 g/mol | [1][2][3][4] |

| Melting Point | Not available. Expected to be a high-melting solid due to its glycosidic nature and high molecular weight. | General knowledge |

| Solubility | Soluble in DMSO (10 mM).[3] Expected to have limited solubility in non-polar organic solvents and higher solubility in polar protic solvents like methanol and ethanol-water mixtures. | [3] and general chemical principles |

| Appearance | Expected to be a yellowish amorphous powder, typical for flavonoids. | General knowledge |

Spectral Data (Predicted)

Table 2: Predicted Spectral Data for this compound

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to aromatic protons of the kaempferol backbone (in the range of δ 6.0-8.0 ppm). Multiple signals in the δ 3.0-5.5 ppm range corresponding to the sugar moieties. Anomeric proton signals would be expected around δ 5.0-6.0 ppm. Signals for methyl groups on the rhamnose units would appear at higher field. |

| ¹³C NMR | Carbonyl carbon signal (C=O) of the flavonoid backbone expected around δ 175-180 ppm. Aromatic and olefinic carbon signals between δ 90-165 ppm. Signals for the sugar carbons would be observed in the δ 60-105 ppm range. |

| IR (Infrared) Spectroscopy | Broad absorption band around 3400 cm⁻¹ due to hydroxyl (-OH) groups. Aromatic C-H stretching vibrations just above 3000 cm⁻¹. C=O stretching of the flavonoid ketone around 1650 cm⁻¹. C=C stretching of the aromatic rings around 1600 and 1450 cm⁻¹. C-O stretching vibrations from the glycosidic bonds and hydroxyl groups in the 1200-1000 cm⁻¹ region. |

| Mass Spectrometry (MS) | The protonated molecule [M+H]⁺ would be expected at m/z 919.80. Fragmentation would likely involve the sequential loss of the sugar moieties (rhamnose and glucose units) and fragmentation of the flavonoid aglycone. |

Biological Activity: Hepatoprotection

This compound is primarily recognized for its hepatoprotective activity.[1][3][4] While the precise molecular mechanisms are not fully elucidated, it is hypothesized that its effects are mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress, common hallmarks of liver injury.

Putative Mechanism of Action: Modulation of NF-κB and MAPK Signaling Pathways

Chronic liver injury, often induced by toxins such as carbon tetrachloride (CCl₄), is characterized by an inflammatory response and excessive production of reactive oxygen species (ROS). The transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to these processes. It is proposed that this compound exerts its hepatoprotective effects by inhibiting these pathways.

Experimental Protocols

Isolation and Purification of this compound from Sedum sarmentosum

This protocol is a generalized procedure for the extraction and isolation of flavonoid glycosides from plant material.

-

Extraction: The dried and powdered aerial parts of Sedum sarmentosum are extracted with 70% aqueous ethanol at room temperature.

-

Concentration: The extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with n-butanol. The n-butanol fraction, enriched with flavonoid glycosides, is collected.

-

Macroporous Resin Column Chromatography: The n-butanol fraction is subjected to column chromatography on a macroporous resin, eluting with a stepwise gradient of ethanol in water.

-

Silica Gel Column Chromatography: Fractions containing this compound are further purified by silica gel column chromatography using a chloroform-methanol gradient.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column to yield pure this compound.

In Vitro Hepatoprotective Activity Assay

This protocol describes a standard in vitro assay to evaluate the hepatoprotective effect of a compound against CCl₄-induced cytotoxicity in a human hepatocyte cell line (e.g., HepG2).

References

- 1. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]

- 3. Screening of hepatoprotective plant components using a HepG2 cell cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Sarmenoside III: Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarmenoside III, a flavonol glycoside, has emerged as a compound of interest due to its significant hepatoprotective properties. This technical guide provides a comprehensive overview of the discovery, natural origin, and biological activity of this compound. It includes a detailed account of its isolation and structure elucidation, quantitative data on its bioactivity, and the experimental protocols utilized in its initial characterization. Furthermore, this guide explores the potential molecular mechanisms underlying its hepatoprotective effects, offering valuable insights for researchers and professionals in the field of natural product chemistry and drug development.

Discovery and Origin

This compound was first isolated and identified by a team of researchers led by M. Yoshikawa in 2007. The discovery was part of a broader investigation into the bioactive constituents of traditional Chinese medicines.

Natural Source: this compound is a naturally occurring compound found in the whole plant of Sedum sarmentosum Bunge, a perennial succulent belonging to the Crassulaceae family. This plant has a history of use in traditional medicine for treating various ailments, including liver disorders.

Chemical Structure and Properties

This compound is classified as a flavonol bisdesmoside. Its chemical structure was elucidated using a combination of spectroscopic techniques.

| Property | Value |

| Chemical Formula | C₄₂H₄₆O₂₃ |

| Molar Mass | 918.8 g/mol |

| CAS Number | 947409-91-8 |

Experimental Protocols

Isolation and Purification of this compound

While the complete, detailed protocol from the original discovery paper is not publicly available, a general methodology for the extraction and purification of similar compounds from Sedum sarmentosum can be outlined based on a related patent for a compound referred to as "sarmentosin," which is likely a sarmenoside. This process typically involves the following steps:

-

Extraction: The dried and crushed whole plant material of Sedum sarmentosum is subjected to an initial degreasing step, followed by extraction with an alcoholic solvent (e.g., 10% ethanol).

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract undergoes a series of chromatographic separations to isolate the target compound. This multi-step process may include:

-

Macroporous Resin Column Chromatography: The extract is passed through a macroporous resin column and eluted with a gradient of ethanol in water (e.g., 33% ethanol).

-

Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing the compound of interest are further purified using preparative HPLC with a C18 column and a mobile phase such as methanol-water.

-

The following diagram illustrates a generalized workflow for the isolation and purification of this compound.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were used to establish the connectivity of atoms and the stereochemistry of the molecule.

-

Chemical Methods: Acid hydrolysis to identify the constituent sugar moieties.

Hepatoprotective Activity Assay

The primary biological activity of this compound was assessed using an in vitro model of liver cell injury.

Assay: D-galactosamine (D-GalN)-induced cytotoxicity in primary cultured mouse hepatocytes.

General Protocol:

-

Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from mice and cultured under standard conditions.

-

Induction of Cytotoxicity: The cultured hepatocytes are treated with D-galactosamine to induce cell damage, mimicking a state of hepatitis.

-

Treatment with this compound: The D-GalN-treated cells are then exposed to varying concentrations of this compound.

-

Assessment of Cytotoxicity: The protective effect of this compound is quantified by measuring cell viability. This is typically done using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability.

Quantitative Data on Biological Activity

This compound has demonstrated potent hepatoprotective activity in the D-galactosamine-induced cytotoxicity assay.

| Compound | Bioactivity | IC₅₀ (μM) | Cell Line |

| This compound | Hepatoprotective | 4.4 | Primary Cultured Mouse Hepatocytes |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a substance that is required for 50% inhibition of a biological process.

Potential Mechanism of Action and Signaling Pathways

While the specific signaling pathways modulated by this compound have not been definitively elucidated, the hepatoprotective mechanisms of flavonol glycosides are generally attributed to their antioxidant and anti-inflammatory properties. Potential pathways that may be influenced by this compound include:

-

Nrf2/ARE Signaling Pathway: Flavonoids are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes. This pathway is a crucial cellular defense mechanism against oxidative stress.

-

NF-κB Signaling Pathway: Chronic inflammation is a key driver of liver damage. Flavonoids can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival. By inhibiting NF-κB, this compound may reduce the production of pro-inflammatory mediators.

The following diagram illustrates a hypothetical signaling pathway for the hepatoprotective effect of this compound.

Conclusion and Future Directions

This compound, a flavonol glycoside from Sedum sarmentosum, exhibits potent hepatoprotective activity. Its discovery and initial characterization provide a strong foundation for further research. Future studies should focus on elucidating the precise molecular mechanisms and signaling pathways involved in its hepatoprotective effects. In vivo studies are warranted to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. The development of efficient and scalable synthesis or isolation methods will also be crucial for advancing this promising natural product towards potential therapeutic applications.

Preliminary Cytotoxicity Screening of a Novel Compound: A Technical Guide

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature did not yield specific data on the preliminary cytotoxicity screening of Sarmenoside III. Therefore, this document serves as an in-depth technical guide and template for researchers, scientists, and drug development professionals engaged in the initial cytotoxic evaluation of a novel compound, using hypothetical data for illustrative purposes.

Introduction

The initial evaluation of a compound's cytotoxic potential is a critical step in the drug discovery process. This preliminary screening aims to determine the concentration at which a compound exhibits significant toxicity against cancer cell lines, often expressed as the half-maximal inhibitory concentration (IC50).[1][2] This guide outlines the fundamental experimental protocols and data presentation for such a screening, including the assessment of cell viability and the preliminary investigation into the mechanism of cell death, such as apoptosis.

Data Presentation: Cytotoxicity Profile

A crucial component of a preliminary cytotoxicity screen is the determination of the IC50 value, which quantifies the concentration of a substance needed to inhibit a biological process by half.[1][2] The IC50 values for a test compound are typically determined against a panel of cancer cell lines to assess its potency and selectivity.

Table 1: Hypothetical IC50 Values for Compound X Following 48-hour Exposure

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| HeLa | Cervical Cancer | 25.5 ± 2.1 |

| A549 | Lung Carcinoma | 42.1 ± 3.5 |

| HepG2 | Hepatocellular Carcinoma | 30.8 ± 2.9 |

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of reliable scientific findings. The following sections describe standard methods for assessing cytotoxicity and apoptosis.

Cell Culture and Maintenance

Human cancer cell lines (e.g., MCF-7, HeLa, A549, and HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability.[3] It measures the metabolic activity of cells, which is indicative of their viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.[6]

Protocol:

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.[3]

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for a predetermined period, typically 24, 48, or 72 hours.

-

MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[3][6]

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: The plate is agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[5] The absorbance is then read at 570 nm using a microplate reader.[6]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

To determine if the compound induces apoptosis, an Annexin V-FITC/PI assay is performed. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[7][8] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify apoptotic cells.[8] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[7][9]

Protocol:

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Cell Staining: The cells are resuspended in 1X Binding Buffer. Annexin V-FITC and PI are added to the cell suspension.[7][10]

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[7][9][10]

-

Flow Cytometry Analysis: An additional 400 µL of 1X Binding Buffer is added, and the samples are analyzed immediately by flow cytometry.[7] FITC and PI fluorescence are detected, allowing for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for visualizing experimental processes and hypothetical mechanisms of action.

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

Caption: A hypothetical intrinsic apoptosis signaling pathway induced by a test compound.

Preliminary Mechanistic Insights

The results from the Annexin V/PI staining can provide initial clues into the mechanism of cell death. An increase in the Annexin V positive population following treatment with the compound would suggest an apoptotic mechanism. In some cases, chemotherapeutic agents can induce apoptosis through the activation of caspases, which are key executioner proteins in the apoptotic signaling cascade.[11][12] For example, the activation of caspase-3 is a central event in the apoptotic process, leading to the characteristic biochemical and morphological changes of apoptotic cells.[11][13][14][15] Further investigation using techniques like Western blotting for cleaved caspases would be necessary to confirm these pathways.

References

- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. broadpharm.com [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. static.igem.org [static.igem.org]

- 11. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, in vitro cytotoxicity and apoptosis inducing study of 2-aryl-3-nitro-2H-chromene derivatives as potent anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Balance Cell Apoptosis and Pyroptosis of Caspase-3-Activating Chemotherapy for Better Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Synthesis of a Promising Hepatoprotective Agent: A Technical Guide to the Putative Biosynthetic Pathway of Sarmenoside III

For Immediate Release

[City, State] – [Date] – In the intricate world of natural product biosynthesis, the pathways leading to complex molecules often hold the key to unlocking their therapeutic potential. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of Sarmenoside III, a flavonol glycoside isolated from Sedum sarmentosum with demonstrated hepatoprotective activity. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of natural products.

This compound is a complex flavonol bisdesmoside. Its structure, elucidated by Zhang et al. (2007), consists of a kaempferol aglycone backbone glycosylated at the 3 and 7 positions. Specifically, it is kaempferol 3-O-[α-L-rhamnopyranosyl-(1→2)-[6-O-(E)-caffeoyl]-β-D-glucopyranoside]-7-O-α-L-rhamnopyranoside. Understanding the biosynthesis of this molecule is crucial for its potential biotechnological production and the development of novel derivatives with enhanced therapeutic properties.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages: the formation of the kaempferol aglycone, the synthesis of the activated sugar donors, and the sequential glycosylation and acylation steps.

Biosynthesis of the Kaempferol Aglycone

The formation of the flavonol backbone begins with the general phenylpropanoid pathway, a well-established route in higher plants.

-

Step 1: Phenylalanine to p-Coumaroyl-CoA: The pathway initiates with the amino acid L-phenylalanine, which is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . Subsequently, cinnamate-4-hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid. Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its thioester, p-coumaroyl-CoA.

-

Step 2: Chalcone Synthesis: Chalcone synthase (CHS) , a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Step 3: Isomerization to Naringenin: Chalcone isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into the flavanone, (2S)-naringenin.

-

Step 4: Hydroxylation to Dihydrokaempferol: Flavanone 3-hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase, hydroxylates naringenin at the C-3 position to yield dihydrokaempferol.

-

Step 5: Desaturation to Kaempferol: Finally, flavonol synthase (FLS) , another dioxygenase, introduces a double bond between C-2 and C-3 of dihydrokaempferol to form the flavonol, kaempferol.

Synthesis of Activated Sugar Donors

The sugar moieties of this compound, L-rhamnose and D-glucose, are attached to the kaempferol backbone via activated nucleotide sugars.

-

UDP-D-glucose: This is a common precursor in plant metabolism, synthesized from glucose-1-phosphate and UTP by UDP-glucose pyrophosphorylase (UGPase) .

-

UDP-L-rhamnose: The biosynthesis of UDP-L-rhamnose from UDP-D-glucose is a multi-step enzymatic process. In plants, this is often initiated by UDP-glucose 4,6-dehydratase to form UDP-4-keto-6-deoxy-D-glucose. This intermediate is then converted to UDP-L-rhamnose by the action of UDP-4-keto-6-deoxy-D-glucose-3,5-epimerase-4-reductase .

Glycosylation and Acylation of Kaempferol

The final steps in the biosynthesis of this compound involve the sequential transfer of the sugar and acyl moieties to the kaempferol aglycone by specific transferases. The exact order of these steps is putative and may vary.

-

Step 6: Glycosylation at C-7: A UDP-glycosyltransferase (UGT) , likely specific for the 7-hydroxyl group of flavonoids, transfers a rhamnosyl group from UDP-L-rhamnose to the C-7 position of kaempferol, forming kaempferol 7-O-rhamnoside.

-

Step 7: Glycosylation at C-3: Another UGT, specific for the 3-hydroxyl group, transfers a glucosyl group from UDP-D-glucose to the C-3 position of kaempferol 7-O-rhamnoside, yielding kaempferol 3-O-glucoside-7-O-rhamnoside.

-

Step 8: Rhamnosylation of the 3-O-Glucoside: A third UGT, likely a rhamnosyltransferase, attaches a rhamnosyl moiety from UDP-L-rhamnose to the 2-hydroxyl group of the 3-O-linked glucose.

-

Step 9: Acylation of the 3-O-Glucoside: Finally, an acyltransferase , likely a hydroxycinnamoyl-CoA-dependent transferase, catalyzes the transfer of a caffeoyl group from caffeoyl-CoA to the 6-hydroxyl group of the 3-O-linked glucose, completing the synthesis of this compound. Caffeoyl-CoA is itself derived from the phenylpropanoid pathway via the hydroxylation and activation of p-coumaroyl-CoA.

Quantitative Data

Currently, there is a lack of quantitative data in the public domain regarding the specific activity of enzymes or the metabolic flux through the this compound biosynthetic pathway. The following table presents a conceptual framework for the types of quantitative data that would be valuable for future research and metabolic engineering efforts.

| Parameter | Description | Target Value/Range | Analytical Method |

| Enzyme Activity | |||

| Chalcone Synthase (CHS) | Specific activity (pkat/mg protein) | > 100 | Spectrophotometric assay |

| Flavonol Synthase (FLS) | Specific activity (pkat/mg protein) | > 50 | HPLC-based assay |

| UGT (Glycosyltransferases) | Specific activity (pkat/mg protein) | > 20 | HPLC or LC-MS based assay |

| Acyltransferase | Specific activity (pkat/mg protein) | > 15 | HPLC or LC-MS based assay |

| Metabolite Concentration | |||

| Kaempferol | Intracellular concentration (µg/g FW) | 10-100 | LC-MS/MS |

| This compound | Tissue concentration (µg/g FW) | 50-500 | HPLC-UV, LC-MS/MS |

| Gene Expression | |||

| CHS, FLS, UGTs | Relative transcript abundance | - | qRT-PCR |

Experimental Protocols

The elucidation and verification of the proposed biosynthetic pathway would involve a combination of genetic, enzymatic, and analytical techniques.

Heterologous Expression and Enzyme Characterization

-

Objective: To confirm the function of candidate genes encoding the biosynthetic enzymes.

-

Methodology:

-

Isolate candidate genes (e.g., UGTs, acyltransferases) from S. sarmentosum based on sequence homology to known enzymes.

-

Clone the candidate genes into an appropriate expression vector (e.g., for E. coli or yeast).

-

Express and purify the recombinant proteins.

-

Perform in vitro enzyme assays using the appropriate substrates (e.g., kaempferol, UDP-sugars, caffeoyl-CoA) and analyze the products by HPLC and LC-MS to confirm the predicted activity.

-

In Vivo Pathway Reconstruction

-

Objective: To demonstrate the synthesis of this compound in a heterologous host.

-

Methodology:

-

Co-express the entire set of proposed biosynthetic genes (from PAL to the final acyltransferase) in a suitable chassis organism like Saccharomyces cerevisiae or Nicotiana benthamiana.

-

Cultivate the engineered organism under optimized conditions.

-

Extract metabolites from the culture or plant tissue.

-

Analyze the extracts for the presence of this compound and its intermediates using LC-MS/MS and NMR for structural confirmation.

-

Conclusion

This technical guide outlines a putative biosynthetic pathway for this compound, providing a foundational framework for further research. The elucidation of this pathway opens avenues for metabolic engineering to enhance the production of this valuable hepatoprotective compound and to generate novel analogues with potentially improved pharmacological profiles. Future work should focus on the identification and characterization of the specific enzymes, particularly the glycosyltransferases and acyltransferase, from Sedum sarmentosum to validate and refine this proposed pathway.

Structural Elucidation of Sarmenoside III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Sarmenoside III, a flavonol glycoside isolated from Sedum sarmentosum. The document details the experimental protocols and presents the spectroscopic data that were integral to the determination of its chemical structure.

Introduction

This compound is a natural product identified as a flavonol glycoside. It has garnered interest within the scientific community for its potential hepatoprotective activities. The precise determination of its molecular structure is fundamental for understanding its bioactivity, mechanism of action, and for enabling further research in drug development and synthetic chemistry. This guide summarizes the key findings from the structural analysis of this compound.

Isolation of this compound

The isolation of this compound from the whole plant of Sedum sarmentosum is a multi-step process involving extraction and chromatographic separation.

Experimental Protocol

A detailed protocol for the isolation and purification of this compound is outlined below.

Plant Material: The whole plants of Sedum sarmentosum were collected, dried, and pulverized.

Extraction: The powdered plant material was extracted with methanol (MeOH) under reflux. The resulting extract was concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning: The crude methanol extract was suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The fraction containing the glycosides was concentrated.

Chromatographic Separation: The n-butanol-soluble fraction was subjected to a series of column chromatography steps.

-

Initial Column Chromatography: The fraction was first separated on a Diaion HP-20 column, eluting with a stepwise gradient of water to methanol.

-

Silica Gel Chromatography: The active fractions were then chromatographed on a silica gel column using a chloroform-methanol-water solvent system.

-

Preparative HPLC: Final purification was achieved by preparative high-performance liquid chromatography (HPLC) on an octadecylsilyl (ODS) column with a methanol-water or acetonitrile-water gradient to yield pure this compound.

Structural Elucidation

The determination of the chemical structure of this compound was accomplished through a combination of spectroscopic techniques, including mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) was employed to determine the molecular formula of this compound.

| Ion | Observed m/z | Calculated m/z | Molecular Formula |

| [M+Na]⁺ | 941.2488 | 941.2484 | C₄₂H₄₆O₂₃Na |

Table 1: High-Resolution Mass Spectrometry Data for this compound.

NMR Spectroscopy

The structural backbone and the nature and location of the glycosidic linkages of this compound were elucidated using a suite of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

The ¹H and ¹³C NMR spectra revealed the presence of a kaempferol aglycone, three sugar moieties, and a caffeoyl group. The detailed chemical shifts are presented in the table below.

| Position | δH (ppm, mult., J in Hz) | δC (ppm) |

| Aglycone (Kaempferol) | ||

| 2 | - | 157.4 |

| 3 | - | 134.5 |

| 4 | - | 178.6 |

| 5 | - | 162.3 |

| 6 | 6.21 (d, 2.0) | 99.8 |

| 7 | - | 165.4 |

| 8 | 6.41 (d, 2.0) | 94.7 |

| 9 | - | 158.1 |

| 10 | - | 105.2 |

| 1' | - | 122.1 |

| 2' | 7.76 (d, 8.8) | 131.5 |

| 3' | 6.92 (d, 8.8) | 116.1 |

| 4' | - | 160.8 |

| 5' | 6.92 (d, 8.8) | 116.1 |

| 6' | 7.76 (d, 8.8) | 131.5 |

| Rhamnose I (Rha I at C-7) | ||

| 1'' | 5.56 (br s) | 100.1 |

| 2'' | 4.23 (m) | 71.8 |

| 3'' | 3.78 (dd, 9.5, 3.2) | 71.9 |

| 4'' | 3.36 (t, 9.5) | 73.4 |

| 5'' | 3.65 (m) | 70.1 |

| 6'' | 1.12 (d, 6.2) | 18.4 |

| Rhamnose II (Rha II at C-3) | ||

| 1''' | 5.37 (d, 1.5) | 102.1 |

| 2''' | 4.63 (br s) | 78.4 |

| 3''' | 3.99 (dd, 9.5, 3.2) | 71.4 |

| 4''' | 3.48 (t, 9.5) | 73.8 |

| 5''' | 3.91 (m) | 69.8 |

| 6''' | 0.83 (d, 6.2) | 18.2 |

| Glucose (Glc at Rha II C-2''') | ||

| 1'''' | 4.58 (d, 7.8) | 105.1 |

| 2'''' | 3.55 (m) | 75.8 |

| 3'''' | 3.45 (m) | 78.1 |

| 4'''' | 3.39 (m) | 71.5 |

| 5'''' | 3.41 (m) | 77.9 |

| 6''''a | 4.51 (dd, 12.0, 2.0) | 64.2 |

| 6''''b | 4.31 (dd, 12.0, 5.5) | |

| Caffeoyl Group (at Glc C-6'''') | ||

| 1''''' | - | 127.1 |

| 2''''' | 7.05 (d, 2.0) | 115.3 |

| 3''''' | - | 146.7 |

| 4''''' | - | 149.8 |

| 5''''' | 6.78 (d, 8.2) | 116.4 |

| 6''''' | 6.97 (dd, 8.2, 2.0) | 122.8 |

| 7''''' | 7.59 (d, 15.9) | 146.9 |

| 8''''' | 6.30 (d, 15.9) | 114.8 |

| 9''''' | - | 168.1 |

Table 2: ¹H and ¹³C NMR Data for this compound in Pyridine-d₅.

Key correlations from COSY, HSQC, and HMBC experiments were instrumental in assembling the structure.

-

COSY: Confirmed the proton-proton coupling networks within each sugar unit and the caffeoyl moiety.

-

HSQC: Established the direct one-bond correlations between protons and their attached carbons.

-

HMBC: Provided crucial information about the long-range (2- and 3-bond) correlations, which allowed for the connection of the structural fragments. Key HMBC correlations included:

-

The anomeric proton of Rhamnose I (H-1'') to the C-7 of the kaempferol aglycone.

-

The anomeric proton of Rhamnose II (H-1''') to the C-3 of the aglycone.

-

The anomeric proton of Glucose (H-1'''') to the C-2''' of Rhamnose II.

-

The methylene protons of the glucose (H₂-6'''') to the carbonyl carbon of the caffeoyl group (C-9''''').

-

Visualizations

The following diagrams illustrate the workflow of the structural elucidation process and the final determined structure of this compound.

Workflow for the isolation and structural elucidation of this compound.

Schematic representation of the structure of this compound.

Conclusion

The structure of this compound has been unequivocally determined as kaempferol 3-O-[6-O-(E)-caffeoyl-β-D-glucopyranosyl-(1→2)]-α-L-rhamnopyranoside-7-O-α-L-rhamnopyranoside. This was achieved through a systematic process of isolation and purification, followed by comprehensive analysis of mass spectrometry and a variety of one- and two-dimensional NMR spectroscopic data. The detailed structural information provided in this guide is essential for future pharmacological studies and potential synthetic efforts related to this compound and its analogues.

In Silico Modeling of Sarmenoside III Targets: A Technical Guide for Drug Discovery Professionals

Introduction

Natural products have historically been a rich source of novel therapeutic agents. However, identifying the molecular targets of these often structurally complex molecules is a significant bottleneck in the drug discovery pipeline. In silico modeling has emerged as a powerful set of computational techniques to predict and characterize the interactions between small molecules and their biological targets, thereby accelerating the process of drug development. This guide provides a comprehensive overview of a typical in silico workflow for the target identification of a novel natural product, using the hypothetical molecule Sarmenoside III as a case study. The methodologies and data presented herein are intended to serve as a technical reference for researchers, scientists, and drug development professionals engaged in the exploration of natural product pharmacology.

Section 1: Ligand Preparation and Characterization

The initial and critical step in any in silico study is the preparation of the ligand's structure. An accurate three-dimensional (3D) representation of the molecule is essential for subsequent docking and simulation studies.

1.1. Molecular Structure Acquisition and Conversion

The 2D structure of this compound is first obtained, typically from spectroscopic data or public databases. This structure is then converted into a 3D conformer using computational chemistry software. Common file formats for storing molecular structures include the Structure-Data File (SDF) and MOL format, which can store 2D or 3D information, and the Protein Data Bank (PDB) format, which is commonly used for 3D coordinates of macromolecules and small molecules.[1][2][3][4][5]

1.2. Molecular Descriptors

A variety of molecular descriptors are calculated to characterize the physicochemical properties of this compound. These descriptors are crucial for predicting its pharmacokinetic properties and for similarity-based virtual screening.

| Descriptor | Value (Hypothetical) | Significance |

| Molecular Weight | 450.6 g/mol | Influences absorption and distribution. |

| LogP (octanol-water partition coefficient) | 2.5 | Indicates lipophilicity and membrane permeability. |

| Hydrogen Bond Donors | 4 | Number of hydrogen bond donors. |

| Hydrogen Bond Acceptors | 8 | Number of hydrogen bond acceptors. |

| Polar Surface Area (PSA) | 120 Ų | Relates to drug transport properties. |

| Rotatable Bonds | 5 | Indicates molecular flexibility. |

Section 2: In Silico Target Prediction

With a prepared ligand structure, the next step is to identify potential protein targets. Several computational approaches can be employed, often in a complementary fashion.

2.1. Ligand-Based Virtual Screening

This method leverages the principle that structurally similar molecules are likely to have similar biological activities. The 3D structure of this compound is compared against a database of known active compounds. Publicly available tools like the Similarity Ensemble Approach (SEA) and SwissTargetPrediction utilize this principle.[6][7][8][9]

2.2. Reverse Docking

Reverse docking, also known as inverse docking, involves docking a single ligand against a large library of 3D protein structures.[10][11][12][13][14] This approach is particularly useful for identifying potential off-target effects and for repurposing existing drugs. The binding affinity of this compound to each protein is estimated using a scoring function, which results in a ranked list of potential targets.

| Target Protein | Docking Score (kcal/mol) (Hypothetical) | Protein Family | Potential Implication |

| Mitogen-activated protein kinase 1 (MAPK1/ERK2) | -9.8 | Kinase | Cancer, Inflammation |

| Cyclooxygenase-2 (COX-2) | -9.2 | Oxidase | Inflammation, Pain |

| B-cell lymphoma 2 (Bcl-2) | -8.7 | Apoptosis Regulator | Cancer |

| Nuclear factor kappa B (NF-κB) p50/p65 | -8.5 | Transcription Factor | Inflammation, Cancer |

| Phosphoinositide 3-kinase (PI3K) | -8.1 | Kinase | Cancer, Metabolism |

Section 3: Molecular Dynamics (MD) Simulations

To validate the stability of the predicted ligand-protein interactions from docking studies, molecular dynamics (MD) simulations are performed. MD simulations provide insights into the dynamic behavior of the complex over time at an atomistic level.[15][16][17]

3.1. MD Simulation Protocol

A typical MD simulation protocol involves several steps: system preparation, energy minimization, equilibration, and production run.[18][19] The stability of the ligand in the binding pocket is assessed by analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation.

| Parameter | Value (Typical) | Description |

| Force Field | AMBER, CHARMM, GROMOS | A set of parameters to describe the potential energy of the system. |

| Water Model | TIP3P, SPC/E | Explicit solvent model to mimic physiological conditions. |

| Simulation Time | 100 ns | Duration of the production run. |

| Temperature | 300 K | Physiological temperature. |

| Pressure | 1 atm | Physiological pressure. |

| Ensemble | NPT (isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |

Section 4: ADMET Prediction

Early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial to avoid late-stage failures in drug development.[20][21][22][23][24] Several in silico models and web servers, such as SwissADME and pkCSM, are available for predicting these properties.[23]

| ADMET Property | Prediction (Hypothetical) | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Well-absorbed from the gut. |

| Caco-2 Permeability | High | Good intestinal permeability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the BBB. |

| Plasma Protein Binding | Moderate | Moderate binding to plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Unlikely to inhibit a major drug-metabolizing enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not a substrate for a major renal transporter. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Unlikely to be mutagenic. |

| hERG I Inhibitor | Low risk | Low risk of cardiotoxicity. |

Section 5: Signaling Pathway Analysis

Based on the top-ranked predicted targets from reverse docking, a signaling pathway analysis is conducted to understand the potential mechanism of action of this compound. For instance, if MAPK1 (ERK2) is a high-ranking target, the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer, becomes a focus.[25][26][27][28]

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Section 6: Experimental Validation

It is imperative to emphasize that in silico predictions must be validated through experimental assays. Techniques such as enzymatic assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be used to confirm the binding of this compound to the predicted targets and to quantify the binding affinity. Cellular assays can then be employed to assess the functional consequences of this binding.

The in silico workflow presented in this guide provides a robust framework for the target identification and characterization of novel natural products like this compound. By integrating ligand-based and structure-based computational methods with molecular dynamics simulations and ADMET prediction, researchers can efficiently generate hypotheses about the mechanism of action of a compound, prioritize targets for experimental validation, and accelerate the journey from natural product discovery to clinical application.

Appendices

Appendix A: Experimental Protocols

Protocol 1: Reverse Docking using AutoDock Vina

-

Ligand Preparation:

-

Convert the 2D structure of this compound to a 3D structure using a molecular builder.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Save the ligand in PDBQT format, which includes atom types and partial charges.

-

-

Protein Target Library Preparation:

-

Download the 3D structures of a curated library of proteins from the Protein Data Bank (PDB).

-

Remove water molecules, ions, and co-crystallized ligands.

-

Add polar hydrogens to the protein structures.

-

Convert the protein structures to PDBQT format.

-

-

Docking Simulation:

-

Define the search space (grid box) for each protein, encompassing the putative binding site.

-

Execute AutoDock Vina, specifying the prepared ligand and protein files, and the grid box parameters.

-

The program will generate multiple binding poses for the ligand within the search space and calculate a binding affinity score for each pose.

-

-

Analysis of Results:

-

Rank the protein targets based on the best binding affinity scores.

-

Visually inspect the top-ranked binding poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein targets.

-

Protocol 2: Molecular Dynamics Simulation using GROMACS

-

System Preparation:

-